molecular formula C25H29NO2S2 B14407854 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate CAS No. 86570-96-9

4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate

Cat. No.: B14407854
CAS No.: 86570-96-9
M. Wt: 439.6 g/mol
InChI Key: CCGRGYPGPUKFMF-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate is a chemical compound known for its unique structure and properties It is composed of a cyanophenyl group, a heptyl chain, and a dithian ring, all connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate typically involves multiple steps, starting with the preparation of the dithian ring. The dithian ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions. The heptyl chain is then introduced through alkylation reactions.

The cyanophenyl group is usually prepared separately through nitration and subsequent reduction of a suitable aromatic compound. The final step involves the esterification of the cyanophenyl group with the dithian-heptyl intermediate under appropriate conditions, such as the use of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The dithian ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The dithian ring may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The heptyl chain contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate can be compared with other similar compounds, such as:

    4-Cyanophenyl 4-(5-methyl-1,3-dithian-2-YL)benzoate: Differing by the length of the alkyl chain, which affects its physical and chemical properties.

    4-Cyanophenyl 4-(5-heptyl-1,3-thiadiazol-2-YL)benzoate: Featuring a thiadiazole ring instead of a dithian ring, leading to different reactivity and biological activity.

Properties

CAS No.

86570-96-9

Molecular Formula

C25H29NO2S2

Molecular Weight

439.6 g/mol

IUPAC Name

(4-cyanophenyl) 4-(5-heptyl-1,3-dithian-2-yl)benzoate

InChI

InChI=1S/C25H29NO2S2/c1-2-3-4-5-6-7-20-17-29-25(30-18-20)22-12-10-21(11-13-22)24(27)28-23-14-8-19(16-26)9-15-23/h8-15,20,25H,2-7,17-18H2,1H3

InChI Key

CCGRGYPGPUKFMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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